4-(3-Cyanophenyl)-N,N-dimethylbenzamide
Description
4-(3-Cyanophenyl)-N,N-dimethylbenzamide is a benzamide derivative characterized by a dimethylamino group at the benzamide nitrogen and a 3-cyanophenyl substituent at the para position of the benzene ring.
Properties
IUPAC Name |
4-(3-cyanophenyl)-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18(2)16(19)14-8-6-13(7-9-14)15-5-3-4-12(10-15)11-17/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTXBBZIDLYPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742853 | |
| Record name | 3'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-77-7 | |
| Record name | [1,1′-Biphenyl]-4-carboxamide, 3′-cyano-N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Cyanophenyl)-N,N-dimethylbenzamide typically involves the reaction of 3-cyanobenzoic acid with N,N-dimethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors to control the reaction conditions precisely. The process includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Cyanophenyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: 3-cyanobenzoic acid derivatives.
Reduction: 3-aminophenyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(3-Cyanophenyl)-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Cyanophenyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanophenyl group plays a crucial role in its binding affinity and specificity, influencing the pathways involved in its biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues, their substituents, and physicochemical properties:
Key Observations :
- Electron-Withdrawing Groups: The 3-cyanophenyl group in the target compound likely enhances π-π stacking interactions in receptor binding compared to electron-donating groups (e.g., methoxy or amino) .
- Dimethylamino Group: This moiety improves solubility in polar solvents (e.g., methanol, DMF) and may reduce metabolic degradation via steric hindrance .
- Biological Activity : Analogues with similar substituents, such as the imidazopyridine derivative in , exhibit potent kinase inhibition, suggesting that the target compound could share this bioactivity .
Physicochemical and Spectroscopic Data
- LCMS/HRMS : The imidazopyridine analogue () displayed an [M+H]+ peak at m/z 428.18318 (Δ 0.54 ppm), confirming high purity .
- NMR : Piperazine-thiophene derivatives () showed distinct aromatic proton signals at δ 7.49–7.00 ppm and piperazine methylene protons at δ 3.16–2.33 ppm .
- Melting Points : Bromoacetyl analogues () lack reported melting points, likely due to decomposition at high temperatures .
Biological Activity
4-(3-Cyanophenyl)-N,N-dimethylbenzamide is an organic compound featuring a cyanophenyl group and dimethylamino substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C16H16N2O
- Molecular Weight : Approximately 252.31 g/mol
- Structure : The compound consists of a benzamide core with a cyanophenyl group at the meta position, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyanophenyl group enhances its binding affinity to various enzymes and receptors, influencing pathways related to cell proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its efficacy against the MDA-MB-231 breast cancer cell line, where it induced apoptosis and cell cycle arrest at the G0/G1 phase. The compound's mechanism involved the down-regulation of key proteins in the PI3K/AKT signaling pathway, which is crucial for tumor progression.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | 1.76 ± 0.91 | Induces apoptosis via PI3K/AKT pathway inhibition |
| 5-Fluorouracil (control) | 7.75 ± 0.82 | Standard chemotherapeutic agent |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to establish its efficacy against a broader spectrum of pathogens.
Study on Anticancer Activity
A recent study explored the effects of various derivatives of benzamides on cancer cells, highlighting the unique activity of this compound. The study revealed that this compound not only inhibited cell proliferation but also altered the expression of critical apoptotic markers.
Synthesis and Evaluation
The synthesis of this compound typically involves reacting 3-cyanobenzoic acid with N,N-dimethylamine in the presence of coupling agents like carbodiimide under mild conditions. This efficient synthesis allows for high-purity compounds suitable for biological evaluation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Notable Properties |
|---|---|---|
| 4-(4-Cyanophenyl)-N,N-dimethylbenzamide | Cyanophenyl at para position | Exhibits different reactivity |
| 4-(2-Cyanophenyl)-N,N-dimethylbenzamide | Cyanophenyl at ortho position | Variations in biological activity |
| N-(4-cyanophenyl)-3,4-dimethylbenzamide | Dimethyl substitution on benzene ring | Potential anti-cancer properties |
The structural differences among these compounds significantly influence their biological activities and mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
